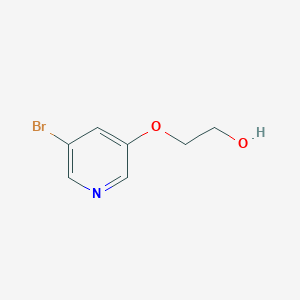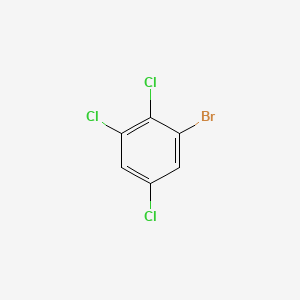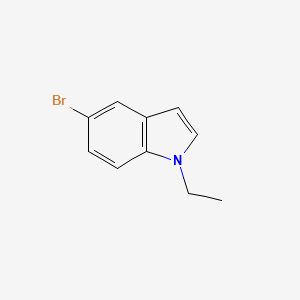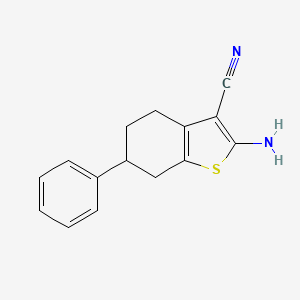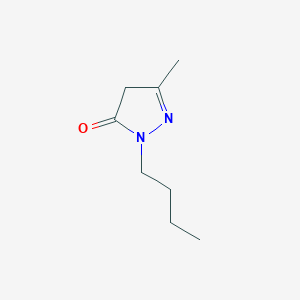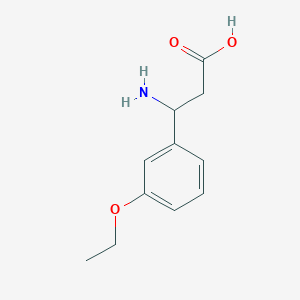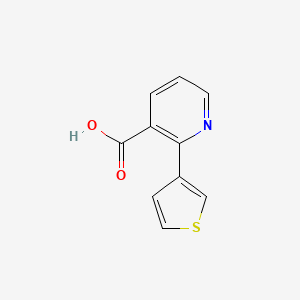
2-(Thiophen-3-YL)nicotinic acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophene derivatives, another component, have been reported to possess a variety of biological effects .
Mode of Action
Nicotinic acid is known to increase the average number of ldl particle size and reduce the number of low-density lipoprotein (ldl) .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Some n-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities .
Biochemical Analysis
Biochemical Properties
2-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, potentially influencing various signaling pathways . Additionally, this compound may interact with antioxidant proteins, contributing to its potential anti-inflammatory and anti-cancer properties .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways that regulate cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can result in alterations in cellular metabolism, potentially impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell behavior . Additionally, the stability of the compound can affect its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within cells can affect its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules . These localization patterns are critical for understanding the compound’s overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-YL)nicotinic acid typically involves the following steps:
-
Formation of Thiophene Derivative: : The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis. For instance, the Gewald reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound under basic conditions.
-
Coupling with Nicotinic Acid: : The thiophene derivative is then coupled with nicotinic acid or its derivatives. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, Heck reaction, or direct arylation. These reactions typically require a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and process intensification techniques can also be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-YL)nicotinic acid can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amino derivatives
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
2-(Thiophen-3-YL)nicotinic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
-
Biology: : The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a valuable candidate for drug discovery and development.
-
Medicine: : As a derivative of nicotinic acid, it may exhibit pharmacological effects related to vitamin B3, including lipid-lowering and vasodilatory activities. Its thiophene moiety also contributes to its potential as a therapeutic agent.
-
Industry: : In material science, this compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Comparison with Similar Compounds
2-(Thiophen-3-YL)nicotinic acid can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: Lacks the nicotinic acid moiety, resulting in different chemical and biological properties.
Nicotinic acid: Lacks the thiophene ring, which limits its applications in material science and organic synthesis.
2-(Thiophen-2-YL)nicotinic acid: Similar structure but with the thiophene ring attached at a different position, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of the thiophene and nicotinic acid moieties, which imparts a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
2-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOBNFJKSQNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406260 | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-60-9 | |
| Record name | 2-(3-Thienyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893723-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


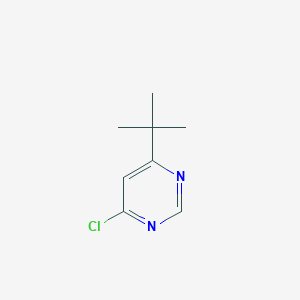

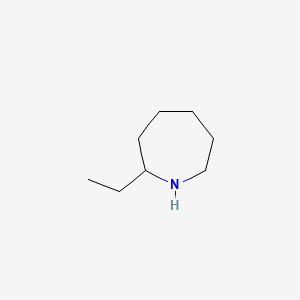
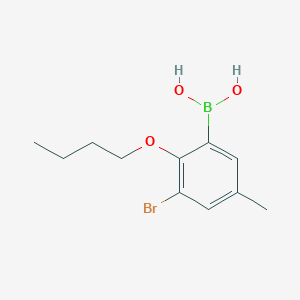
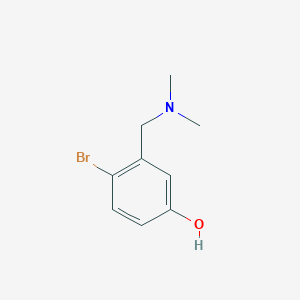
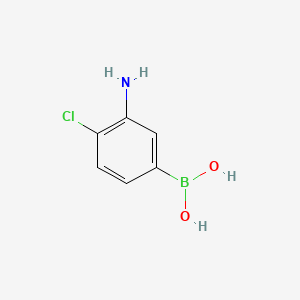
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)
